molecular formula C18H17ClF3N3O3 B1676650 ML348 CAS No. 899713-86-1

ML348

Numéro de catalogue: B1676650
Numéro CAS: 899713-86-1
Poids moléculaire: 415.8 g/mol
Clé InChI: OXKNHBBDOIMFFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Il a une concentration inhibitrice (IC50) de 210 nanomolaires pour LYPLA1 et inhibe à peine LYPLA2 . Ce composé est principalement utilisé dans la recherche scientifique pour étudier les fonctions des enzymes APT1 et LYPLA1.

Applications De Recherche Scientifique

ML348 is a small-molecule inhibitor of acylpalmitoyl-thioesterase 1 (APT1) and is used in scientific research for various applications . Studies show that this compound can affect the palmitoylation of proteins, which is a process of adding fatty acids to proteins that can influence their localization and function .

Scientific Research Applications of this compound

  • Neurodegenerative Diseases: Research indicates that this compound may improve cognitive performance and hippocampal synaptic function in mice, suggesting therapeutic potential for targeting protein palmitoylation in Parkinson's disease and other neurodegenerative diseases . A 90-day treatment with this compound in 3KL mice ameliorated soluble αS homeostasis, synaptic plasticity, and motor and cognitive deficits .
  • Cancer Research:
    • This compound has been investigated for its effects on cancer cells, particularly in melanoma. However, studies have shown that this compound does not decrease cell viability in melanoma cells at the dosages used .
    • Research suggests that combining this compound with ML349 can reverse the increase in depalmitoylation of RDP-2 upon APT2 inhibition .
    • This compound can lead to a slight activation of AKT in NRAS mutant cells, but no such effect was observed in BRAF mutant SK-MEL-28 cells . No effects were observed on the main NRAS effector p-ERK .
  • RAS Protein Signaling: this compound can modulate the localization of NRAS fusion protein GAN and activate the palmitoylation of NRAS fusion protein GAN . The phosphorylation levels of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) in HEK293T cells stably expressing GAN were significantly increased upon this compound treatment .
  • Palmitoylation Studies: this compound is used to study the effects of APT1 inhibition on protein palmitoylation . Studies have shown that NRAS without fusing APT1 is insensitive to the APT1 inhibitor this compound .
  • Colon Organoids: this compound has been used to detect endogenous S-depalmitoylases in human colon organoids, suggesting APT1-like activity is present in the human colon .

Data Table: Effects of this compound on Various Cell Types

Cell TypeTreatmentObserved Effect
Melanoma Cells (NRAS)This compoundNo decrease in cell viability, slight activation of AKT
Melanoma Cells (BRAF)This compoundNo effect observed
HEK293T (GAN)This compoundAccumulation of GAN on the Golgi, activation of ERK1/2
HEK293T (mCN)This compoundNo obvious change in mCherry signal on the Golgi
Human Colon OrganoidsThis compoundDecrease of S-depalmitoylase activity, suggesting APT1-like activity is present in the human colon
3KL Mice (Male & Female)Oral this compound (90-day)Ameliorated soluble αS homeostasis, synaptic plasticity, and motor and cognitive deficits

Case Studies

  • NRAS Palmitoylation Modulation : In a study using HEK293T cells, this compound induced the re-localization of the RAS fusion protein GAN, causing it to accumulate on the Golgi . This effect was reversible upon removal of this compound from the cell culture medium .
  • Cognitive Performance in Mice : Research on 3KL mice demonstrated that oral administration of this compound improved cognitive performance and hippocampal synaptic function . This suggests that inhibiting de-palmitoylation by this compound has therapeutic potential in neurodegenerative diseases .

Analyse Biochimique

Biochemical Properties

The IC50 value of ML348 for LYPLA1 is 210 nM . This interaction affects the palmitoylation cycle of proteins, which is a crucial post-translational modification that regulates protein localization and function .

Cellular Effects

In cellular contexts, this compound has been shown to selectively inhibit LYPLA1 in cultured cells . This inhibition can influence cell function by modulating the palmitoylation status of proteins, which can impact cell signaling pathways and cellular metabolism . For instance, this compound has been shown to affect the signaling of RAS proteins by modulating their palmitoylation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of the APT1 enzyme, thereby inhibiting its activity . This inhibition disrupts the palmitoylation cycle of proteins, leading to changes in protein localization and function . The exact binding interactions between this compound and APT1 have been elucidated through high-resolution crystallography .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in cultured cells, the inhibition of LYPLA1 by this compound has been observed to be reversible

Dosage Effects in Animal Models

In animal models, this compound has been shown to have potent and selective activity in vivo, inhibiting LYPLA1 enzymes in heart, kidney, and lung tissues . The dosage used in these studies was 50 mg/kg, administered via intraperitoneal injection

Metabolic Pathways

This compound is involved in the regulation of protein palmitoylation, a key metabolic pathway in cells . By inhibiting the enzyme APT1, this compound can disrupt the palmitoylation cycle of proteins, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

Given its role in modulating protein palmitoylation, it is likely that this compound can influence the subcellular localization of various proteins

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de ML348 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. Les étapes clés incluent :

    Formation de la structure de base : La structure de base est synthétisée en faisant réagir la 2-chloro-5-(trifluorométhyl)aniline avec le chlorure de 2-furoyle en présence d'une base telle que la triéthylamine.

    Introduction du cycle pipérazine : Le produit intermédiaire est ensuite mis à réagir avec la 1-boc-pipérazine pour introduire le cycle pipérazine.

    Déprotection et couplage final : Le groupe protecteur boc est éliminé à l'aide d'un acide tel que l'acide trifluoroacétique, suivi du couplage avec le chlorure de 2-chloroacétyle pour obtenir le produit final, this compound.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs automatisés, de systèmes à flux continu et de mesures strictes de contrôle de la qualité afin de garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions : ML348 subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

    Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans this compound.

    Substitution : Les réactions de substitution sont courantes, où les groupes fonctionnels dans this compound peuvent être remplacés par d'autres groupes.

Réactifs et conditions courants :

    Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés dans des conditions contrôlées.

    Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.

    Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la substitution peut donner des dérivés ayant des groupes fonctionnels différents.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

    Chimie : Utilisé pour étudier l'inhibition des enzymes thioestérase 1 des protéines acylées et lysophospholipase 1.

    Biologie : Utilisé dans les tests de viabilité cellulaire pour comprendre le rôle de l'APT1 et de la LYPLA1 dans les processus cellulaires.

    Médecine : Étudié pour ses applications thérapeutiques potentielles dans les maladies où l'APT1 et la LYPLA1 sont impliquées.

    Industrie : Utilisé dans le développement d'inhibiteurs enzymatiques et comme composé de référence dans les tests biochimiques.

5. Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement les enzymes thioestérase 1 des protéines acylées et lysophospholipase 1. Il se lie au site actif de ces enzymes, empêchant l'hydrolyse des liaisons thioester dans les protéines acylées. Cette inhibition perturbe le fonctionnement normal de ces enzymes, conduisant à des processus cellulaires modifiés. Les cibles moléculaires comprennent APT1 et LYPLA1, et les voies impliquées sont liées à la dépalmitoylation des protéines et au métabolisme des lipides .

Composés similaires :

Unicité de this compound : this compound est unique en raison de sa forte sélectivité et de son inhibition réversible de la thioestérase 1 des protéines acylées et de la lysophospholipase 1. Il a une concentration inhibitrice (IC50) plus faible que celle des composés similaires, ce qui en fait un inhibiteur puissant à des fins de recherche .

Comparaison Avec Des Composés Similaires

Uniqueness of ML348: this compound is unique due to its high selectivity and reversible inhibition of acyl-protein thioesterase 1 and lysophospholipase 1. It has a lower inhibitory concentration (IC50) compared to similar compounds, making it a potent inhibitor for research purposes .

Activité Biologique

ML348 is a selective inhibitor of acyl protein thioesterases (APTs), specifically targeting APT1 and APT2. These enzymes play critical roles in the regulation of protein palmitoylation, a post-translational modification that influences various cellular processes, including signaling pathways, protein stability, and subcellular localization. The biological activity of this compound has been explored in several studies, revealing its potential therapeutic applications in cancer and chronic kidney diseases.

This compound functions primarily by inhibiting APT1, which is involved in the de-palmitoylation of proteins such as NRAS. By inhibiting this enzyme, this compound alters the localization and activity of palmitoylated proteins, thereby impacting downstream signaling pathways.

Key Findings:

  • Inhibition of APT1 : this compound has been shown to selectively inhibit APT1 with an IC50 value of approximately 210 nM . This selectivity is crucial for its application in studying the functional roles of APTs without affecting other pathways.
  • Effect on NRAS Signaling : In HEK293T cells, treatment with this compound resulted in the re-localization of the fusion protein GAN from the cytosol to the Golgi apparatus, indicating modulation of NRAS signaling . This suggests that this compound can influence the activity of RAS proteins by altering their palmitoylation status.

Table 1: Summary of Biological Activity Studies on this compound

Study ReferenceCell TypeConcentration (µM)ObservationsMain Findings
HEK293T<12.5No cytotoxic effects; slight AKT activationSuggests negligible effect on NRAS mutant melanoma growth
HEK293T10Increased ERK1/2 phosphorylationIndicates modulation of downstream RAS signaling
Male miceOral administrationProtection against kidney fibrosisSuggests therapeutic potential for chronic kidney diseases
HD miceOral administrationAlleviated αS dyshomeostasisHighlights synaptic benefits in neurological contexts

Case Studies

  • Cancer Research : In studies involving NRAS mutant melanoma cells, this compound did not significantly affect cell viability but activated AKT signaling slightly . This indicates that while this compound inhibits APT1, it may not directly suppress tumor growth but could influence other pathways related to cell survival and proliferation.
  • Chronic Kidney Disease : A study demonstrated that inhibiting APT1 with this compound protected against renal fibrosis induced by unilateral ureter obstruction in mice . This finding points to a potential therapeutic role for this compound in managing chronic kidney diseases through the modulation of protein palmitoylation.
  • Neurodegenerative Diseases : In models of Huntington's disease (HD), oral administration of this compound improved synaptic function and alleviated symptoms associated with α-synuclein dyshomeostasis . These results suggest that enhancing palmitoylation may have beneficial effects on neuronal health.

Structural Insights

The structural basis for this compound's selectivity towards APT1 has been elucidated through high-resolution crystallography. The compound occupies a unique conformation within the active site of APT1, which is distinct from its interaction with APT2 . This structural understanding aids in the design of more effective inhibitors targeting specific isoforms.

Table 2: Structural Characteristics of this compound

FeatureDescription
Binding SiteActive site of APT1
Interaction TypeHydrogen bonding with catalytic residues
SelectivityHigh selectivity for APT1 over APT2

Propriétés

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O3/c19-13-4-3-12(18(20,21)22)10-14(13)23-16(26)11-24-5-7-25(8-6-24)17(27)15-2-1-9-28-15/h1-4,9-10H,5-8,11H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKNHBBDOIMFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899713-86-1
Record name 899713-86-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML348
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ML348
Reactant of Route 3
Reactant of Route 3
ML348
Reactant of Route 4
Reactant of Route 4
ML348
Reactant of Route 5
Reactant of Route 5
ML348
Reactant of Route 6
Reactant of Route 6
ML348

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.